(5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid
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Overview
Description
(5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with tert-butyl, fluoro, and methoxy groups. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are used.
Major Products Formed:
Scientific Research Applications
(5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the tert-butyl and fluoro substituents.
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacks the tert-butyl substituent.
5-Tert-butyl-2-methoxyphenylboronic acid: Similar structure but lacks the fluoro substituent.
Uniqueness: (5-(tert-Butyl)-4-fluoro-2-methoxyphenyl)boronic acid is unique due to the combination of tert-butyl, fluoro, and methoxy substituents, which impart specific electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C11H16BFO3 |
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Molecular Weight |
226.05 g/mol |
IUPAC Name |
(5-tert-butyl-4-fluoro-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C11H16BFO3/c1-11(2,3)7-5-8(12(14)15)10(16-4)6-9(7)13/h5-6,14-15H,1-4H3 |
InChI Key |
OECDSIIZHAFYMA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)F)C(C)(C)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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